4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Description
4-[2,4-Diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid is a polyfunctional aromatic compound characterized by a central benzene ring substituted with two amino groups (at positions 2 and 4) and two 4-carboxyphenyl groups (at positions 3 and 5). An additional benzoic acid moiety is attached at the para-position of the central ring. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, pharmaceuticals, and coordination chemistry.
Key features:
- Molecular formula: Likely $ C{28}H{20}N2O6 $ (inferred from analogous terphenyl derivatives in ).
- Functional groups: Two primary amino groups (-NH$_2$), three carboxylic acid groups (-COOH), and a rigid terphenyl backbone.
- Symmetry: The substitution pattern at positions 2,4 (amino) and 3,5 (carboxyphenyl) creates a pseudo-symmetrical structure, which may influence crystallinity and solubility.
Properties
Molecular Formula |
C27H20N2O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H20N2O6/c28-23-20(14-1-7-17(8-2-14)25(30)31)13-21(15-3-9-18(10-4-15)26(32)33)24(29)22(23)16-5-11-19(12-6-16)27(34)35/h1-13H,28-29H2,(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
NKCGTRVQRXTXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2N)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of Friedel-Crafts acylation reactions.
Introduction of Amino Groups: The amino groups are introduced via nitration followed by reduction reactions.
Carboxylation: The carboxyl groups are added through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction can revert them back to amino groups.
Scientific Research Applications
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
Compound : 5-(4-Carboxyphenyl)-2-furancarbonitrile (1a) and 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile (1b)
- Source : .
- Structure : Both feature a carboxyphenyl-substituted heterocycle (furan or thiophene) linked to a nitrile group.
- Reactivity : Arylation of 2-furancarbonitrile yields 24.7%, compared to 12.4% for thiophenecarbonitrile, indicating higher reactivity of furan derivatives in such reactions .
- Applications: Precursors for bisamidino compounds, which are relevant in dye chemistry or as ligands.
- Comparison: The target compound lacks heterocyclic rings but shares carboxyphenyl substituents. Its amino groups may enhance coordination capability compared to the nitrile groups in 1a/1b.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Compound: Caffeic acid (3-(3,4-dihydroxyphenyl)-2-propenoic acid)
Sulfonated Azo Dye Derivative
Compound: 4-[[2,4-Diamino-3,5-bis[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid
- Source : .
- Structure : Features diazenyl (-N=N-) linkages and sulfonic acid (-SO$_3$H) groups.
- Applications : Industrial dye intermediate, restricted to specialized uses .
- Comparison: The target compound replaces sulfonic acid and diazenyl groups with carboxylic acids and amino groups. This substitution reduces acidity (carboxylic acids are weaker than sulfonic acids) and eliminates azo-based photodegradation risks.
Sulfasalazine-Related Azo Compound
Compound : 2-Hydroxy-3,5-bis[2-[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic Acid
Terphenyl Dicarboxylic Acid
Compound : [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
- Source : .
- Structure : A simpler terphenyl derivative with two carboxylic acid groups.
- Molecular Formula : $ C{20}H{14}O_4 $ (MW: 318.323 g/mol) .
Data Table: Comparative Analysis
| Property | Target Compound | Terphenyl Dicarboxylic Acid | Sulfonated Azo Dye | Caffeic Acid |
|---|---|---|---|---|
| Molecular Weight | ~504.48 g/mol (estimated) | 318.323 g/mol | Not specified | 180.16 g/mol |
| Functional Groups | 3 -COOH, 2 -NH$_2$ | 2 -COOH | 3 -SO$_3$H, 3 -N=N- | 1 -COOH, 2 -OH |
| Solubility | Likely polar aprotic solvents | Low (nonpolar media) | High (aqueous) | Moderate (water/ethanol) |
| Key Applications | Coordination chemistry | MOF synthesis | Industrial dye | Pharmaceuticals, cosmetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
